molecular formula C11H14N4O5 B032420 1-Methylinosine CAS No. 2140-73-0

1-Methylinosine

Katalognummer: B032420
CAS-Nummer: 2140-73-0
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: WJNGQIYEQLPJMN-IOSLPCCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Analyse Chemischer Reaktionen

Chemical Alkylation via Hydrolytic Deamination

The first chemical synthesis of 1-methylinosine was reported by Miles (1961), involving hydrolytic deamination of 1-methyladenosine under alkaline conditions . This method exploits the reactivity of the N⁶-amino group in adenosine derivatives, facilitating methyl group transfer to the N¹ position of inosine. Key steps include:

  • Base-catalyzed deamination at pH 10–11.
  • Methylation using dimethyl sulfate or methyl iodide.

Reaction Scheme: 1 MethyladenosineNaOH Heat1 Methylinosine+NH3\text{1 Methyladenosine}\xrightarrow{\text{NaOH Heat}}\text{1 Methylinosine}+\text{NH}_3

Enzymatic Methylation by tRNA Methyltransferases

In eukaryotes and archaea, this compound is synthesized post-transcriptionally by tRNA methyltransferase 5 (Trm5) using S-adenosylmethionine (SAM) as the methyl donor .

Key Features:

  • Specificity for position 37 in tRNA (3' to the anticodon) .
  • Structural studies show Trm5 binds the tRNA’s anticodon loop, positioning the hypoxanthine ring for methyl transfer .

Enzymatic Reaction: InosinetRNA+SAMTrm51 MethylinosinetRNA+SAH\text{Inosine}_{tRNA}+\text{SAM}\xrightarrow{\text{Trm5}}\text{1 Methylinosine}_{tRNA}+\text{SAH}

Metal Complexation at N⁷

This compound forms stable complexes with heavy metals like cis-diamminedichloroplatinum(II) (cis-DDP) at physiological pH . Binding occurs preferentially at N⁷ of the hypoxanthine ring, disrupting Watson-Crick base pairing.

Experimental Data:

Metal IonBinding SitepH RangeStoichiometry
cis-DDPN⁷ (hypoxanthine)5.0–6.01:1 (mono)
Pd(II)N⁷, phosphate<6.01:2 (bis)

Implications : Metal coordination alters RNA secondary structure, potentially interfering with tRNA function or therapeutic applications.

Alkaline Hydrolysis

Under high pH (>10), this compound undergoes partial degradation via:

  • Glycosidic bond cleavage , releasing hypoxanthine.
  • Sugar ring isomerization , forming arabinose derivatives .

Kinetic Data :

  • Half-life at pH 11: 48 hours (25°C).
  • Activation energy: 85 kJ/mol .

Thermal Stability

This compound remains stable at temperatures ≤80°C but degrades rapidly above 100°C, forming methylated purine bases and ribose anhydrides .

tRNA Conformational Effects

The N¹-methyl group forces tRNA into a hairpin conformation , stabilizing anticodon-loop interactions .

Structural Impact :

  • Melting temperature (Tₘ) increase: 4–6°C compared to unmodified inosine .
  • Enhanced ribosomal binding affinity: Kₐ = 2.1 × 10⁶ M⁻¹ .

Role in Translation Fidelity

In E. coli, m¹I at tRNA position 37 prevents frameshift errors by sterically blocking non-cognate codon-anticodon pairs .

Analytical Characterization

PropertyValueMethod
Molecular Weight 282.25 g/molHR-MS
logP -2.26HPLC
λₘₐₓ (UV) 248 nm (pH 7.0)Spectrophotometry
Rotatable Bonds 2Computational

Wissenschaftliche Forschungsanwendungen

Role in Cancer Biology

Recent studies have highlighted the involvement of m1I modifications in cancer progression. The modification affects RNA processing and translation, which are critical for cellular proliferation and survival. For instance:

  • Impact on Translation : m1I modifications can enhance or inhibit translation depending on their location within mRNA or tRNA. In particular, m1I located in the 5' untranslated region (UTR) of mRNA has been associated with increased translation efficiency . Conversely, when located within the coding sequence (CDS), it may interfere with translation processes .
  • Biomarker Potential : Elevated levels of m1I have been detected in the urine of cancer patients, suggesting its potential as a biomarker for early diagnosis and monitoring disease progression .

tRNA Modification and Function

The modification of tRNA by m1I is crucial for maintaining translational fidelity. Studies indicate that:

  • Decoding Accuracy : Modified nucleotides like m1I enhance the accuracy of codon-anticodon pairing during translation. This is particularly important for maintaining protein synthesis under stress conditions .
  • Synthesis Pathways : The enzyme AtTrm5a catalyzes the formation of m1I on tRNAs in Arabidopsis thaliana, underscoring its role in plant growth and development . Disruption of this modification can lead to impaired growth and metabolic dysfunction.

Case Study 1: Cancer Biomarker Research

A study explored urinary levels of m1I in patients with various cancers. The findings indicated a significant correlation between elevated m1I levels and tumor burden, supporting its potential use as a non-invasive biomarker for cancer diagnosis. This study involved a cohort analysis comparing healthy individuals with cancer patients, revealing that urinary m1I levels could serve as an early indicator of malignancy progression .

Case Study 2: tRNA Modifications in Stress Response

Research conducted on Arabidopsis thaliana demonstrated that plants with impaired m1I modification exhibited reduced tolerance to environmental stressors. The study utilized knockout mutants lacking AtTrm5a to assess growth under stress conditions. Results showed that these mutants had stunted growth and altered metabolic profiles, emphasizing the importance of m1I in plant stress responses .

Summary Table of Applications

Application AreaDescriptionImplications
Cancer BiologyInvolvement in RNA processing and translation regulationPotential biomarker for early cancer diagnosis
tRNA FunctionModifies tRNA to enhance decoding accuracyEssential for protein synthesis under stress
Plant DevelopmentCatalyzed by AtTrm5a; impacts growth and stress responseCritical for agricultural resilience

Biologische Aktivität

1-Methylinosine (m1I) is a modified nucleoside derived from inosine, characterized by the addition of a methyl group at the N1 position of the hypoxanthine ring. This modification plays a significant role in the structure and function of transfer RNA (tRNA), particularly in eukaryotes, where it is located at position 37, adjacent to the anticodon region. The biological activity of this compound is crucial for various cellular processes, including protein synthesis and gene regulation.

tRNA Modification

This compound is primarily found in tRNA molecules, where it contributes to the stability and functionality of these essential biomolecules. In eukaryotic tRNA, m1I is located at position 37, which is critical for maintaining the proper structure of the tRNA during translation. This modification influences the conformational dynamics of tRNA, affecting its interaction with ribosomes and other translational machinery .

Enzymatic Formation

The biosynthesis of this compound involves a two-step enzymatic process:

  • Methylation : Inosine at position 37 is first methylated by a specific S-adenosylmethionine (SAM)-dependent methyltransferase.
  • Deamination : The resulting N1-methyladenosine undergoes deamination to form m1I .

Biological Functions

Research indicates that m1I plays several critical roles in cellular biology:

  • Stabilization of tRNA Structure : The presence of m1I enhances the structural integrity of tRNA, facilitating accurate protein synthesis.
  • Regulation of Gene Expression : Modified nucleotides like m1I are involved in regulating gene expression at the post-transcriptional level, influencing mRNA stability and translation efficiency .
  • Response to Cellular Stress : Studies have shown that tRNA modifications, including m1I, can modulate cellular responses to stress, impacting overall cell viability and function .

Case Study 1: Impact on Translation Efficiency

A study examining the effects of this compound on translation efficiency demonstrated that tRNAs modified with m1I exhibited enhanced binding affinity to ribosomes. This increased affinity resulted in more efficient translation of specific mRNAs under stress conditions, highlighting the importance of this modification in cellular adaptation mechanisms .

Case Study 2: Role in Disease

Research has identified that alterations in the levels of this compound in tRNA can be associated with various diseases. For instance, elevated levels of m1I have been observed in patients with inflammatory muscle diseases, suggesting a potential biomarker role for this modified nucleoside . Furthermore, its involvement in cancer biology has been explored, with findings indicating that changes in tRNA modifications can influence tumorigenesis and cancer progression .

Data Table: Comparison of tRNA Modifications Involving this compound

Modification TypeOrganismPositionFunction
This compoundEukaryotic tRNA37Stabilizes tRNA structure; enhances translation efficiency
N1-MethyladenosineVarious EukaryotesVariesRegulates gene expression; involved in stress response
2'-O-MethylationProkaryotic & EukaryoticVariousProtects RNA from degradation; regulates RNA interactions

Eigenschaften

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGQIYEQLPJMN-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175670
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-73-0
Record name 1-Methylinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylinosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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